Cas no 874469-08-6 (3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid)

3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid
- EN300-14906971
- 874469-08-6
- AKOS012960756
- DTXSID50722841
- 3-Acetamido-3-(2H-1,3-benzodioxol-5-yl)propanoic acid
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- Inchi: InChI=1S/C12H13NO5/c1-7(14)13-9(5-12(15)16)8-2-3-10-11(4-8)18-6-17-10/h2-4,9H,5-6H2,1H3,(H,13,14)(H,15,16)
- InChI Key: TXNLGPXKANXTTM-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 251.07937252Da
- Monoisotopic Mass: 251.07937252Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 84.9Ų
3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-14906971-5.0g |
3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid |
874469-08-6 | 5g |
$4143.0 | 2023-05-25 | ||
Enamine | EN300-14906971-0.05g |
3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid |
874469-08-6 | 0.05g |
$1200.0 | 2023-05-25 | ||
Enamine | EN300-14906971-0.1g |
3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid |
874469-08-6 | 0.1g |
$1257.0 | 2023-05-25 | ||
Enamine | EN300-14906971-1.0g |
3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid |
874469-08-6 | 1g |
$1429.0 | 2023-05-25 | ||
Enamine | EN300-14906971-50mg |
3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid |
874469-08-6 | 50mg |
$528.0 | 2023-09-28 | ||
Enamine | EN300-14906971-0.25g |
3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid |
874469-08-6 | 0.25g |
$1315.0 | 2023-05-25 | ||
Enamine | EN300-14906971-10.0g |
3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid |
874469-08-6 | 10g |
$6144.0 | 2023-05-25 | ||
Enamine | EN300-14906971-0.5g |
3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid |
874469-08-6 | 0.5g |
$1372.0 | 2023-05-25 | ||
Enamine | EN300-14906971-2.5g |
3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid |
874469-08-6 | 2.5g |
$2800.0 | 2023-05-25 | ||
Enamine | EN300-14906971-500mg |
3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid |
874469-08-6 | 500mg |
$603.0 | 2023-09-28 |
3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid Related Literature
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
Additional information on 3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid
Professional Introduction to 3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic Acid (CAS No. 874469-08-6)
3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 874469-08-6, belongs to a class of molecules that exhibit promising biological activities. Its unique structural features, including the presence of a 1,3-dioxaindan moiety and an acetamido group, make it a valuable candidate for further investigation in drug discovery and therapeutic applications.
The compound’s molecular structure is characterized by a rigid bicyclic system, which contributes to its stability and potential interactions with biological targets. The 1,3-dioxaindan ring is particularly noteworthy, as it has been identified in various bioactive molecules and has shown potential in modulating enzyme activity and receptor binding. This structural motif is often associated with enhanced binding affinity and selectivity, making it an attractive scaffold for medicinal chemists.
The presence of the acetamido group in 3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid introduces additional functional properties that can influence its pharmacological behavior. The acetamido group is commonly found in pharmaceuticals due to its ability to enhance solubility and metabolic stability. Furthermore, it can serve as a site for further derivatization, allowing researchers to fine-tune the compound’s properties for specific applications.
In recent years, there has been growing interest in exploring the therapeutic potential of dioxaindan derivatives. These compounds have been studied for their ability to interact with various biological pathways, including those involved in inflammation, pain perception, and neurodegenerative diseases. The structural framework of 3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid positions it as a promising candidate for further investigation in these areas.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. Researchers have leveraged its structural features to design analogs with enhanced biological activity. For instance, modifications to the dioxaindan ring have been shown to improve binding affinity to specific enzymes and receptors. Similarly, alterations to the side chain containing the acetamido group have been explored to optimize pharmacokinetic properties.
The compound’s relevance is further underscored by its application in preclinical studies. In vitro assays have demonstrated that derivatives of 1,3-dioxaindan exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. These findings suggest that 3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid could serve as a foundation for developing novel anti-inflammatory agents.
Moreover, the acetamido group provides a handle for further chemical modifications aimed at enhancing drug-like properties. For example, researchers have explored the use of prodrugs or conjugates that leverage this moiety to improve bioavailability or target specificity. Such strategies are increasingly important in modern drug design, where optimizing pharmacokinetic profiles is crucial for clinical success.
The synthesis of 3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it feasible to produce this compound with high purity and yield. Techniques such as multi-step organic synthesis and catalytic transformations have been employed to construct the desired framework efficiently. These methodologies are critical for ensuring that subsequent biological evaluations are conducted on high-quality material.
In conclusion, 3-(1,3-dioxaindan-5-yl)-3-acetamidopropanoic acid (CAS No. 874469-08-6) represents a significant advancement in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable tool for drug discovery efforts aimed at addressing various therapeutic needs. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
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